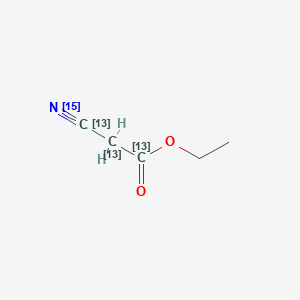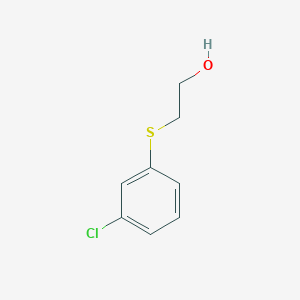![molecular formula C8H14ClNO2 B3415306 Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1373253-19-0](/img/structure/B3415306.png)
Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Overview
Description
The compound “Ethyl (1R,5S,6R)-3-oxobicyclo [3.1.0]hexane-6-carboxylate” is a liquid with a molecular weight of 168.19 . It has a CAS Number of 1312536-44-9 . Another related compound is “Ethyl (1R,5S,6R)-2-oxobicyclo [3.1.0]hexane-6-carboxylate” with a CAS No. of 176199-50-1 .
Molecular Structure Analysis
The InChI Code for “Ethyl (1R,5S,6R)-3-oxobicyclo [3.1.0]hexane-6-carboxylate” is 1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3/t6-,7+,8+ . The molecular formula is C9H12O3 .
Physical And Chemical Properties Analysis
The compound “Ethyl (1R,5S,6R)-3-oxobicyclo [3.1.0]hexane-6-carboxylate” is a liquid . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Ethylene Inhibition in Plants
1-Methylcyclopropene (1-MCP) is an ethylene action inhibitor extensively studied for its applications in agriculture and plant research. It is used to delay the ripening and senescence of fruits, vegetables, and flowers by blocking ethylene receptors. This application is significant in extending the shelf life of perishable produce and maintaining its quality during transportation and storage. (Blankenship & Dole, 2003).
Ethylene Precursor Role in Plants
The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC) , plays a crucial role beyond being a simple precursor. ACC is involved in various plant biological processes and can act as a signaling molecule independently of ethylene. This underscores the complex interplay between ACC and ethylene in plant physiology, highlighting potential research areas for ethylene and its precursors in plant science. (Van de Poel & Van Der Straeten, 2014).
Applications in Food and Beverage Safety
Ethyl Carbamate is a compound found in fermented foods and beverages, classified as a probable human carcinogen. Its presence raises health concerns, prompting research into its formation mechanisms and potential mitigation strategies in food processing and safety. This research is crucial for developing safer food production techniques and reducing carcinogen exposure from dietary sources. (Weber & Sharypov, 2009).
Biomarker for Alcohol Consumption
Ethyl Glucuronide (EtG) in hair is explored as a biomarker for alcohol consumption. Its stability in keratin matrices like hair and nails makes it a valuable tool for assessing long-term alcohol intake, with implications for forensic science and clinical research. Understanding the influence of various pathologies on EtG levels could enhance the accuracy of alcohol consumption assessments. (Triolo et al., 2022).
Controlled Release of Active Compounds
Research on the controlled release of volatile active compounds like 1-MCP highlights advancements in packaging and storage technologies for fresh produce. These innovations aim to maintain quality, extend shelf life, and improve safety by optimizing the delivery of compounds that regulate ripening, inhibit microbial growth, or provide other protective effects. (Chen et al., 2020).
Safety and Hazards
properties
IUPAC Name |
ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWRYLHEANOST-VPEOJXMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)
![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)


![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3415298.png)



![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/no-structure.png)